2-Bromo-4-(tert-butyl)-6-chlorophenol
Description
Significance of Substituted Phenols in Advanced Organic Synthesis and Materials Science
Substituted phenols are indispensable building blocks in modern chemical synthesis. mdpi.comrsc.org They serve as crucial starting materials for creating a wide range of organic molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances. rsc.orgwisdomlib.org Their utility stems from the reactivity of the hydroxyl group and the potential for functionalization of the aromatic ring through reactions like electrophilic aromatic substitution. youtube.com For example, they are key precursors in the synthesis of benzopyran derivatives and other complex heterocyclic systems. wisdomlib.org
In materials science, substituted phenols are fundamental to the development of advanced polymers and functional materials. Phenolic resins, produced from the condensation reaction of phenols with aldehydes, are valued for their heat resistance and durability. google.com The incorporation of specific substituents, such as halogens, can impart desirable properties like fire retardancy. google.com Furthermore, phenolic compounds are utilized in the synthesis of metal nanoparticles, where they can act as both reducing and capping agents, allowing for control over the size and stability of the nanoparticles. rsc.org Phenol (B47542) derivatives are also being explored for creating biodegradable food packaging materials and for their role in designing self-healing hydrogels. nih.govresearchgate.net
Contextual Placement of 2-Bromo-4-(tert-butyl)-6-chlorophenol within the Landscape of Polyhalogenated Aromatics
This compound is a polyhalogenated aromatic compound, meaning it contains multiple halogen atoms on its aromatic ring. Such compounds are important intermediates in organic synthesis, where the distinct halogen atoms can be selectively targeted in subsequent reactions, such as metal-catalyzed cross-coupling reactions. The specific substitution pattern—a bromine atom, a chlorine atom, and a bulky tert-butyl group—provides a unique combination of steric and electronic properties. The tert-butyl group often serves as a bulky protecting or directing group, influencing the regioselectivity of further reactions.
While specific research literature detailing the synthesis and reactivity of this compound (CAS 52751-70-9) is not extensively documented, its synthesis can be inferred from established methods for halogenating substituted phenols. A plausible synthetic route involves the sequential halogenation of 4-tert-butylphenol (B1678320). For instance, the bromination of 4-tert-butylphenol is known to produce 2-bromo-4-(tert-butyl)phenol. finechemicals.com.cn Subsequent chlorination of this intermediate would likely yield the target compound. The precise control of reaction conditions would be critical to achieve the desired 2,4,6-substitution pattern.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 52751-70-9 | bldpharm.comchemicalbook.com |
| Molecular Formula | C10H12BrClO | chemicalbook.comaobchem.com |
| Molecular Weight | 263.56 g/mol | bldpharm.comchemicalbook.com |
Overview of Research Trajectories for Complex Phenolic Architectures
Current research in phenolic chemistry is focused on developing novel synthetic methodologies and exploring the functions of complex phenolic structures. Scientists are devising innovative, efficient, and regioselective methods for the halogenation and functionalization of phenols, often employing new catalytic systems to achieve high yields under mild conditions. researchgate.net There is a significant trend towards the direct C-H functionalization of phenols, which offers a more atom-economical route to substituted derivatives compared to traditional methods. rsc.org
Another major research trajectory involves the study and application of complex natural phenolic architectures, such as lignins, tannins, and flavonoids. bioengineer.orgresearchgate.netfrontiersin.org Understanding the biosynthesis and structure of these complex polymers provides inspiration for designing new biomaterials. bioengineer.org For example, researchers are investigating how the structural complexity of phenolic compounds influences their interactions with other biomolecules, which has implications for developing functional foods and biodegradable materials. researchgate.net The ability to tailor the functionalization of natural phenols is a powerful tool for enhancing their biological activity for applications in medicine and agriculture. nih.gov This includes strategies for structural derivatization through both semi-synthesis and total synthesis to create novel compounds with improved properties. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 |
InChI Key |
SAUZMXWWQSEZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Tert Butyl 6 Chlorophenol
Direct Halogenation Strategies
Direct halogenation strategies involve the introduction of bromine and chlorine atoms onto a pre-existing phenol (B47542) ring through electrophilic aromatic substitution. The powerful activating and ortho-, para-directing nature of the hydroxyl group governs the regiochemical outcome of these reactions.
Electrophilic Bromination of 4-(tert-butyl)-6-chlorophenol
One of the most direct routes to 2-Bromo-4-(tert-butyl)-6-chlorophenol is the electrophilic bromination of 4-(tert-butyl)-6-chlorophenol. In this precursor, the bulky tert-butyl group occupies the para position relative to the hydroxyl group, and a chlorine atom is situated at one of the ortho positions (C6).
The hydroxyl group strongly activates the aromatic ring, directing incoming electrophiles to the available ortho and para positions. With the para position blocked and one ortho position occupied by chlorine, the bromination is regioselectively directed to the vacant ortho position (C2).
Common brominating agents for this transformation include N-Bromosuccinimide (NBS), often in the presence of a primary or secondary amine catalyst which can enhance ortho-selectivity. oup.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at room temperature. The use of p-toluenesulfonic acid (pTsOH) as a catalyst with NBS in solvents like methanol (B129727) has also been shown to be effective for selective ortho-bromination of para-substituted phenols. nih.gov
| Starting Material | Brominating Agent | Catalyst/Solvent | Key Feature |
|---|---|---|---|
| 4-(tert-butyl)-6-chlorophenol | N-Bromosuccinimide (NBS) | Dibutylamine / Dichloromethane | Amine catalysis promotes ortho-selectivity. oup.com |
| 4-(tert-butyl)-6-chlorophenol | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid / Methanol | Acid catalysis provides excellent selectivity for mono-ortho bromination. nih.gov |
| 4-(tert-butyl)-6-chlorophenol | Bromine (Br₂) | Acetic Acid | A classic method, though selectivity can sometimes be lower. |
Electrophilic Chlorination of 2-Bromo-4-(tert-butyl)phenol
An alternative direct halogenation approach begins with 2-Bromo-4-(tert-butyl)phenol. Similar to the previous method, the directing effects of the substituents on the phenol ring are paramount. The hydroxyl group directs electrophilic attack to the ortho and para positions. The para position is blocked by the tert-butyl group, and one ortho position (C2) is occupied by a bromine atom.
Consequently, electrophilic chlorination will selectively occur at the vacant ortho position (C6). N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of activated aromatic rings like phenols. commonorganicchemistry.comresearchgate.net The reaction can be performed in various solvents, including acetic acid or chlorinated solvents. In some cases, acid catalysis may be employed to enhance the reactivity of less activated substrates. niscpr.res.in
| Starting Material | Chlorinating Agent | Solvent | Expected Product |
|---|---|---|---|
| 2-Bromo-4-(tert-butyl)phenol | N-Chlorosuccinimide (NCS) | Dichloromethane or Acetonitrile (B52724) | This compound |
| 2-Bromo-4-(tert-butyl)phenol | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | This compound |
| 2-Bromo-4-(tert-butyl)phenol | Chlorine (Cl₂) | Acetic Acid | This compound |
Sequential Halogenation Protocols for Ortho/Para Selectivity
Synthesizing the target compound from a more basic starting material like 4-(tert-butyl)phenol requires a sequential halogenation strategy where both regioselectivity and the order of halogen introduction are critical. Bromination reactions are typically less exothermic and more selective than chlorinations. masterorganicchemistry.com This principle guides the synthetic sequence.
The most logical pathway begins with the bromination of 4-(tert-butyl)phenol. Due to the directing influence of the hydroxyl group and the steric hindrance from the adjacent tert-butyl group, bromination occurs preferentially at the ortho position, yielding 2-Bromo-4-(tert-butyl)phenol.
Following the isolation of this intermediate, a subsequent chlorination step is performed. As discussed in section 2.1.2, the electronic and steric environment of 2-Bromo-4-(tert-butyl)phenol directs the incoming chlorine electrophile to the C6 position, thus completing the synthesis of this compound. A patent describes a similar sequential process for other substituted phenols, where chlorination is followed by bromination, indicating that the order can be reversed depending on the specific substrate and desired outcome. google.com
Multi-Step Synthesis Approaches
Hydrolysis of Halogenated Aniline (B41778) Precursors
This approach involves the conversion of a correspondingly substituted aniline, specifically 2-bromo-4-(tert-butyl)-6-chloroaniline, into the target phenol. This transformation is a classic and reliable method in organic synthesis, proceeding via a diazonium salt intermediate in a process known as the Sandmeyer reaction or related variations. nih.govresearchgate.net
The synthesis begins with the diazotization of 2-bromo-4-(tert-butyl)-6-chloroaniline. aobchem.combldpharm.com The aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as sulfuric acid or hydrochloric acid, at low temperatures (0–5 °C). uobaghdad.edu.iq This reaction converts the primary amino group into a diazonium salt (-N₂⁺).
The resulting arenediazonium salt is then hydrolyzed by heating in an aqueous acidic solution. youtube.comgoogle.com The diazonium group is an excellent leaving group and is readily displaced by a water molecule, releasing nitrogen gas. A subsequent deprotonation step yields the final product, this compound.
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diazotization | 2-bromo-4-(tert-butyl)-6-chloroaniline, NaNO₂, H₂SO₄ (aq), 0-5 °C | 2-bromo-4-(tert-butyl)-6-chlorobenzenediazonium salt |
| 2 | Hydrolysis | Aqueous acid, Heat | This compound |
Ipso-Hydroxylation of Arylboronic Acid Derivatives
A modern and versatile method for phenol synthesis is the ipso-hydroxylation of arylboronic acids. This approach involves the oxidation of a carbon-boron bond to a carbon-oxygen bond. nih.gov The required precursor for this synthesis is 2-bromo-4-(tert-butyl)-6-chlorophenylboronic acid.
The synthesis of the arylboronic acid precursor itself would typically start from 1-bromo-3-chloro-5-(tert-butyl)benzene. This precursor would undergo ortho-lithiation directed by one of the halogen atoms, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup to yield the desired boronic acid.
Once the 2-bromo-4-(tert-butyl)-6-chlorophenylboronic acid is obtained, it is subjected to oxidative hydroxylation. A variety of reagents can effect this transformation under mild conditions. organic-chemistry.orgnih.gov Common oxidants include:
Hydrogen peroxide (H₂O₂): Often used in aqueous solutions, sometimes with a catalyst. researchgate.net
Sodium perborate (B1237305) (NaBO₃): A solid, stable source of hydrogen peroxide.
N-Oxides: Reagents like trimethylamine (B31210) N-oxide offer a rapid, metal-free oxidation method at room temperature. nih.gov
This method is valued for its broad functional group tolerance and generally mild reaction conditions, making it a powerful tool for the synthesis of highly substituted phenols. nih.gov
| Oxidant | Typical Conditions | Advantages |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with base or catalyst | Inexpensive, environmentally benign byproduct (water). researchgate.net |
| Tertiary Amine N-Oxides | Room temperature, open flask | Rapid, metal-free, broad functional group compatibility. nih.gov |
| Sodium Perborate (NaBO₃·4H₂O) | Aqueous or solvent-free conditions | Stable solid, easy to handle. |
Cycloaddition and Aromatization Cascades for Highly Substituted Phenols
The construction of highly substituted phenolic rings can be efficiently achieved through cycloaddition and aromatization cascade reactions. These methods build the aromatic ring from acyclic precursors, allowing for a high degree of control over the final substitution pattern. One powerful approach involves the Diels-Alder reaction between a substituted diene and a dienophile, followed by an aromatization step to yield the phenolic product.
For instance, a substituted pyrone can act as the diene component, reacting with an alkyne as the dienophile. This sequence proceeds through a Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that expels a small molecule (like carbon dioxide) to generate the aromatic ring. While this method is powerful for creating substituted benzenes, achieving the specific substitution pattern of this compound would necessitate carefully designed and likely complex starting materials. The regioselectivity of the initial Diels-Alder reaction can be a challenge, particularly with unsymmetrical alkynes, often leading to mixtures of regioisomers.
Recent advancements have focused on improving the regiochemical control of these cascades. By employing dienes and dienophiles with well-defined electronic and steric properties, it is possible to direct the cycloaddition to favor the desired isomer. While a direct application of this method to the synthesis of this compound is not explicitly detailed in the literature, the principles of this strategy offer a viable, albeit challenging, pathway.
Transformations from Other Phenolic Intermediates
A more common and direct approach to synthesizing this compound involves the sequential halogenation of a pre-existing phenolic intermediate. The starting material for such a synthesis is typically a phenol that already contains one or more of the desired substituents.
A plausible synthetic route starts with 4-(tert-butyl)phenol. This starting material can be brominated to selectively install a bromine atom at one of the ortho positions to the hydroxyl group, yielding 2-bromo-4-(tert-butyl)phenol. The strong activating and ortho-, para-directing effect of the hydroxyl group, combined with the steric bulk of the tert-butyl group, favors bromination at the 2-position. A common brominating agent for this transformation is bromine (Br₂) in a suitable solvent like chloroform (B151607) or carbon tetrachloride at low temperatures.
Following the synthesis of 2-bromo-4-(tert-butyl)phenol, the next step is the regioselective chlorination at the remaining ortho-position (the 6-position). This can be achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The existing substituents on the ring will direct the incoming chloro group. The hydroxyl group strongly activates the remaining ortho position, while the bromo and tert-butyl groups also influence the regioselectivity.
Alternatively, one could start with 4-tert-butyl-2-chlorophenol (B165052) and then perform a regioselective bromination at the 6-position. The synthesis of 4-tert-butyl-2-chlorophenol can be achieved by chlorinating 4-tert-butylphenol (B1678320) with sulfuryl chloride in the presence of methanol. chemicalbook.com Subsequent bromination would then yield the final product. The choice of reaction conditions and halogenating agents is crucial to control the regioselectivity and avoid the formation of unwanted isomers.
A general procedure for the synthesis of a related compound, 2-bromo-4-chlorophenol (B154644), involves the treatment of 2-bromophenol (B46759) with N-chlorosuccinimide in acetonitrile in the presence of sulfuric acid, affording the product in good yield. chemicalbook.com A similar strategy could likely be adapted for the synthesis of this compound from the appropriate phenolic precursor.
Below is a table summarizing potential transformations from phenolic intermediates:
| Starting Material | Reagent(s) | Product |
| 4-(tert-butyl)phenol | 1. Br₂ 2. SO₂Cl₂ or NCS | This compound |
| 2-Bromo-4-(tert-butyl)phenol | SO₂Cl₂ or NCS | This compound |
| 4-(tert-butyl)-2-chlorophenol | Br₂ or NBS | This compound |
Advanced Synthetic Techniques
Modern synthetic chemistry offers a range of advanced techniques that can provide more sustainable, efficient, and selective routes to halogenated phenols.
Mechanochemical Routes for Halogenation
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. In the context of halogenation, mechanochemical methods typically involve the grinding of the substrate with a solid halogenating agent in a ball mill. colab.ws
For the synthesis of halogenated phenols, N-halosuccinimides (NCS for chlorination and NBS for bromination) are commonly used as the halogen source under neat (solvent-free) or liquid-assisted grinding conditions. colab.ws This technique can offer advantages in terms of reaction speed, yield, and selectivity. The solid-state nature of the reaction can influence the relative orientation of the reactants, potentially leading to different regiochemical outcomes compared to solution-phase reactions. While specific mechanochemical procedures for the synthesis of this compound have not been detailed, the general applicability of this method to the halogenation of phenols suggests its potential as a viable synthetic route.
Electrochemical Halogenation Methods
Electrochemical methods provide another green alternative for halogenation reactions, as they use electricity to generate the reactive halogenating species in situ, often avoiding the need for harsh chemical oxidants. In the electrochemical halogenation of phenols, a halide salt (e.g., NaCl or NaBr) is oxidized at the anode to produce the corresponding halogen (Cl₂ or Br₂), which then reacts with the phenol substrate.
Catalytic Approaches in Halogenated Phenol Synthesis
The use of catalysts is paramount in achieving high regioselectivity in the halogenation of phenols. Lewis acids and other catalysts can activate the halogenating agent, making it more electrophilic and influencing the position of substitution.
For the synthesis of 4-bromo-2-chlorophenols, a process has been developed that utilizes a catalyst to direct the bromination of 2-chlorophenol (B165306) to the para position, thus avoiding the formation of undesired isomers. google.com A mixture of copper chloride, zinc chloride, and silver chloride has been reported as a "locating nanocatalyst" for the high-purity preparation of 2-chloro-4-bromophenol from o-chlorophenol and bromine. google.com
Furthermore, a patent describes a method for producing 2-bromo-4-chloro substituted phenols by first chlorinating a substituted phenol and then brominating the resulting intermediate. google.com This sequential halogenation can provide better control over the final substitution pattern. For example, starting with a substituted phenol, chlorination can be performed using chlorine gas, followed by bromination of the purified 4-chloro intermediate using bromine in acetic acid. google.com The use of specific catalysts and reaction conditions is key to achieving the desired regioselectivity in each step.
The following table summarizes some catalytic approaches to phenol halogenation:
| Catalyst System | Halogenating Agent | Substrate | Key Feature |
| CuCl₂/ZnCl₂/AgCl | Br₂ | o-chlorophenol | High purity and yield of 2-chloro-4-bromophenol. google.com |
| Lewis Acids (e.g., FeCl₃) | Cl₂, Br₂ | Phenols | General catalysts for electrophilic aromatic substitution. |
| Triethylamine hydrochloride | Br₂ | 2-chlorophenol | Directs bromination to the para position. |
Regioselectivity and Stereochemical Control in Synthesis
The regioselectivity of the synthesis of this compound is primarily governed by the directing effects of the substituents already present on the phenol ring. The hydroxyl group is a powerful activating group and an ortho-, para-director. The tert-butyl group is also an activating group and an ortho-, para-director.
In the synthesis starting from 4-(tert-butyl)phenol, the first bromination is directed to the ortho-positions (2 and 6). Due to the steric hindrance of the bulky tert-butyl group, substitution at the 2-position is generally favored over the 6-position, although a mixture of isomers may be obtained. Subsequent chlorination of 2-bromo-4-(tert-butyl)phenol will be directed to the remaining vacant ortho-position (the 6-position), as it is strongly activated by the hydroxyl group.
The choice of halogenating agent and reaction conditions can significantly influence the regioselectivity. For instance, the use of bulky halogenating agents may enhance the preference for substitution at the less sterically hindered position. The polarity of the solvent can also play a role; non-polar solvents can favor mono-substitution, while polar solvents may lead to poly-substitution.
In cycloaddition-based syntheses, regioselectivity is determined by the electronic and steric matching of the diene and dienophile. The development of catalysts for Diels-Alder reactions has been a major focus in controlling the regiochemical outcome of these reactions.
As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis.
Steric and Electronic Influences on Substituent Introduction
The regiochemical outcome of the synthesis of this compound is dictated by the interplay of steric and electronic effects of the substituents on the aromatic ring. The starting material, 4-(tert-butyl)phenol, contains two key groups that influence the positions of incoming electrophiles during halogenation.
Electronic Effects: The hydroxyl (-OH) group is a potent activating group and a strong ortho, para-director in electrophilic aromatic substitution. ucalgary.ca Its lone pairs of electrons are delocalized into the benzene (B151609) ring, significantly increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This makes the ring highly nucleophilic and reactive towards electrophiles like Br⁺ and Cl⁺. libretexts.org The tert-butyl group, through an inductive effect, is a weak electron-donating group, thus also acting as an activator and an ortho, para-director. nih.govstackexchange.com However, the activating effect of the hydroxyl group is overwhelmingly dominant and is the primary determinant of the substitution pattern.
Steric Effects: The tert-butyl group is exceptionally bulky, which introduces significant steric hindrance. nih.gov In the starting material, 4-(tert-butyl)phenol, the para position is already occupied. The hydroxyl group, therefore, directs incoming electrophiles to the ortho positions (2 and 6). The first halogenation (either bromination or chlorination) will occur at one of these vacant ortho positions. For instance, the bromination of 4-tert-butyl-phenol selectively yields 2-bromo-4-(tert-butyl)phenol. finechemicals.com.cn
Once the first halogen is introduced at position 2 (forming 2-bromo-4-(tert-butyl)phenol), the subsequent chlorination is directed by the still-dominant hydroxyl group to the remaining vacant ortho position (position 6). The substituents at positions 2 and 4 create a sterically crowded environment, further guiding the second, smaller halogen atom (chlorine) to the only accessible activated position, which is C-6.
The table below summarizes the directing influence of each substituent.
| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |
| -OH | Strongly Activating | ortho, para | Low |
| -C(CH₃)₃ | Weakly Activating | ortho, para | High |
| -Br | Deactivating | ortho, para | Moderate |
| -Cl | Deactivating | ortho, para | Moderate |
This interactive table summarizes the influence of substituents on electrophilic aromatic substitution.
Optimization of Reaction Conditions for Desired Isomers
The high reactivity of the phenol ring means that halogenation reactions can be difficult to control, often leading to polysubstitution and the formation of undesired isomers or oxidation byproducts. libretexts.org Optimization of reaction conditions is therefore critical to selectively synthesize this compound.
Key parameters that must be optimized include the choice of halogenating agent, solvent, temperature, and stoichiometry.
Halogenating Agents: For the bromination of the highly activated 4-(tert-butyl)phenol, molecular bromine (Br₂) is an effective reagent. However, to further control reactivity, milder brominating agents such as N-bromosuccinimide (NBS) can be employed, often in the presence of an acid catalyst. researchgate.netijcrt.org For chlorination, common reagents include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). researchgate.net The choice of reagent can influence the selectivity of the reaction.
Temperature Control: Electrophilic halogenation of phenols is highly exothermic. To prevent over-reaction and the formation of polysubstituted products, the reaction is typically conducted at low temperatures. A documented synthesis of the intermediate 2-bromo-4-(tert-butyl)phenol specifies a reaction temperature of 0°C. finechemicals.com.cn Maintaining a low and stable temperature throughout the addition of the halogenating agent is crucial for achieving high selectivity.
Solvent and Stoichiometry: The choice of solvent can impact reaction rates and product distribution. Non-polar aprotic solvents like dichloromethane, chloroform, or carbon tetrachloride are commonly used. finechemicals.com.cn Perhaps most importantly, precise control over the stoichiometry of the reactants is essential. A slight excess of the halogenating agent can easily lead to the formation of di- and tri-halogenated phenols. Therefore, adding just one equivalent of the halogenating agent at each step is key to isolating the desired mono-halogenated intermediates and the final product.
The following table presents optimized conditions for the first step of the synthesis: the bromination of 4-(tert-butyl)phenol, based on reported procedures. finechemicals.com.cn
| Parameter | Optimized Condition | Rationale |
| Starting Material | 4-tert-butyl phenol | Precursor with correct tert-butyl positioning. |
| Halogenating Agent | Bromine (Br₂) | Effective electrophile for activated rings. |
| Solvent | Dichloromethane | Provides good solubility and is inert. |
| Temperature | 0°C | Controls reaction rate, prevents polysubstitution. |
| Stoichiometry | ~1:1 (Phenol:Br₂) | Ensures mono-bromination. |
| Catalyst | Aluminum trichloride (B1173362) (optional) | Can enhance reactivity if needed. finechemicals.com.cn |
| Yield | >95% (selectivity for 2-bromo isomer) | High conversion and selectivity under optimized conditions. finechemicals.com.cn |
This interactive table outlines the optimized reaction conditions for the selective synthesis of the 2-bromo-4-tert-butyl phenol intermediate.
Following the initial bromination, the resulting 2-bromo-4-(tert-butyl)phenol would undergo a subsequent chlorination under similarly controlled conditions (e.g., using SO₂Cl₂ at low temperature in an inert solvent) to introduce the chlorine atom at the C-6 position, yielding the final product, this compound.
Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Tert Butyl 6 Chlorophenol
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group is a primary site for reactivity, capable of undergoing reactions typical of phenols, such as derivatization to ethers and esters, or deprotonation to form a reactive phenoxide anion.
The phenolic hydroxyl group of 2-Bromo-4-(tert-butyl)-6-chlorophenol can be readily converted into ether and ester derivatives.
Etherification: A common method for converting phenols to ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to form the corresponding ether. The acidity of the hydroxyl group allows for the formation of this potent phenoxide nucleophile .
Esterification: The hydroxyl group can also be acylated to form esters. This transformation is typically achieved by reacting the phenol with a carboxylic acid derivative, such as an acyl halide or anhydride, often in the presence of a base like pyridine (B92270). While specific studies on the esterification of this compound are not prevalent, the reactivity of the closely related compound, 2-bromo-4-chlorophenol (B154644), provides a clear precedent. For instance, 2-bromo-4-chlorophenol has been successfully reacted with 2-bromobutanoyl bromide in the presence of pyridine to synthesize 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrating the feasibility of this transformation nih.gov.
The acidic nature of the phenolic proton allows for its easy removal by a base, leading to the formation of a 2-bromo-4-(tert-butyl)-6-chlorophenoxide salt. This phenoxide is a key reactive intermediate. The resulting anion is a strong nucleophile and can participate in a variety of reactions .
Furthermore, the phenoxide can act as a ligand for metal centers. A well-documented example involves the related compound, 4-bromo-2,6-di-tert-butylphenol, which reacts with trimethylaluminum. In this reaction, the phenolic proton is abstracted, and the resulting phenoxide coordinates to the aluminum center to form a bulky Lewis acid catalyst, methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) orgsyn.org. This reagent has been effectively used to catalyze the rearrangement of epoxides into carbonyl compounds . This illustrates a sophisticated application of phenoxide derivatives beyond simple nucleophilic substitution.
Reactivity of Aromatic Halogens (Bromine and Chlorine)
The presence of both bromine and chlorine atoms on the aromatic ring opens up pathways for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key aspect of its chemistry.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Aryl halides are typically unreactive towards SNAr unless the aromatic ring is activated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group .
In the case of this compound, the ring is substituted with an activating hydroxyl group and a weakly activating tert-butyl group. These electron-donating groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Consequently, this compound is not expected to readily undergo classical SNAr reactions under standard conditions. The lack of potent electron-withdrawing substituents disfavors the formation of the stabilized negative intermediate (Meisenheimer complex) required for the SNAr mechanism .
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly effective for functionalizing aryl halides.
Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide. A key consideration for this compound is the regioselectivity of the reaction, given the two different halogen substituents. In palladium-catalyzed cross-coupling, the rate of oxidative addition to the palladium(0) catalyst is generally much faster for C-Br bonds than for C-Cl bonds.
This selectivity is demonstrated in studies on the analogous compound, 2-bromo-4-chlorophenyl-2-bromobutanoate nih.gov. When this substrate was subjected to Suzuki-Miyaura coupling conditions with various phenylboronic acids, the reaction occurred exclusively at the carbon-bromine bond, leaving the chlorine atom untouched. This provides strong evidence that this compound would react similarly, allowing for selective functionalization at the bromine-substituted position nih.gov.
Below is a table summarizing the results of a Suzuki-Miyaura cross-coupling reaction performed on an ester derivative of the related 2-bromo-4-chlorophenol, showcasing the yields obtained with different boronic acids.
| Entry | Boronic Acid Partner | Solvent | Yield (%) |
|---|---|---|---|
| 5a | 4-Fluorophenylboronic acid | 1,4-dioxane | 81 |
| 5b | 4-Chlorophenylboronic acid | 1,4-dioxane | 72 |
| 5c | 4-(Methylthio)phenylboronic acid | 1,4-dioxane | 79 |
| 5d | 3,4-Dichlorophenylboronic acid | 1,4-dioxane | 68 |
| 5e | 4-Methoxyphenylboronic acid | 1,4-dioxane | 75 |
| 5f | Phenylboronic acid | 1,4-dioxane | 64 |
Data adapted from a study on 2-bromo-4-chlorophenyl-2-bromobutanoate nih.gov.
Nickel-catalyzed cross-coupling reactions provide an alternative to palladium-based methods and are particularly effective for coupling aryl halides with organomagnesium compounds (Grignard reagents). Research has shown that polymer-bound substituted bromophenols can readily undergo Ni(0)-catalyzed cross-coupling with various Grignard reagents nih.gov. This methodology allows for the formation of alkyl- or aryl-substituted phenols in moderate to high yields. Applying this precedent, this compound could be coupled with Grignard reagents in the presence of a nickel catalyst, likely leading to substitution at the more labile C-Br bond to form a new carbon-carbon bond nih.gov.
Oxidative Coupling Reactions
Oxidative coupling of phenols is a significant reaction that forms new carbon-carbon (C–C) or carbon-oxygen (C–O) bonds between phenolic units. wikipedia.org This process is often catalyzed by transition metal complexes and proceeds through radical intermediates. wikipedia.orgresearchgate.net The reactivity of a phenol in such reactions is heavily influenced by its substitution pattern. nih.gov
For this compound, the existing substituents play a crucial role in directing the outcome of oxidative coupling. The bulky tert-butyl group at the para-position (C4) and the chlorine atom at an ortho-position (C6) effectively block these sites from participating in the coupling reaction. Phenol oxidation can lead to various resonance structures with radical character at the ortho and para positions. nih.gov With the C4 and C6 positions occupied, coupling is sterically and electronically directed towards the only available ortho-position (C2, which is brominated but can potentially still react) and the carbon atom at position 5, though the latter is less favored.
The most likely coupling pathways for this molecule would be:
Ortho-ortho C–C coupling: This would involve the formation of a bond between the C2 positions of two molecules, leading to a substituted biphenol. However, the presence of the bromine atom at this position presents a significant steric and electronic barrier.
C–O coupling: This pathway results in the formation of a diaryl ether. C–O coupling can become more prominent when C–C coupling sites are sterically hindered or blocked. wikipedia.org
The reaction's selectivity is highly dependent on the choice of catalyst and reaction conditions. nih.gov The primary challenge in the oxidative coupling of simple phenols is controlling the reaction to avoid a mixture of products, a problem partially mitigated here by the blocking substituents. nih.gov
Electrophilic Aromatic Substitution on the Phenol Ring
Further substitution on the aromatic ring of this compound is governed by the powerful directing effects of the four existing groups. The phenol ring has only one available position for substitution, at C5.
The regioselectivity of an incoming electrophile is determined by the cumulative electronic and steric effects of the substituents already on the ring. unizin.org All four substituents—hydroxyl, bromo, chloro, and tert-butyl—are classified as ortho-, para- directors. unizin.orgstackexchange.com
The hydroxyl (-OH) group is a strongly activating ortho-, para- director due to its ability to donate electron density to the ring through resonance. stackexchange.comlibretexts.org The halogens (-Br and -Cl) are weakly deactivating due to their inductive electron withdrawal but are also ortho-, para- directors because their lone pairs can participate in resonance stabilization of the intermediate carbocation. unizin.org The tert-butyl group is a weak activator and an ortho-, para- director, primarily through an inductive effect. stackexchange.com
When these effects are combined, the hydroxyl group's activating and directing influence is dominant. stackexchange.com It strongly activates the positions ortho and para to it. In this molecule, the two ortho positions (C2 and C6) and the para position (C4) are already substituted. Therefore, any incoming electrophile will be directed to the sole remaining position, C5, which is meta to the hydroxyl group but is activated by the ortho-directing influences of the adjacent chloro (C6) and tert-butyl (C4) groups. The powerful activation by the hydroxyl group makes the entire ring more reactive than benzene (B151609), despite the deactivating presence of the halogens. libretexts.org
| Substituent | Position | Electronic Effect | Directing Effect | Steric Hindrance |
|---|---|---|---|---|
| -OH (Hydroxyl) | C1 | Strongly Activating | Ortho, Para | Low |
| -Br (Bromo) | C2 | Weakly Deactivating | Ortho, Para | Moderate |
| -C(CH₃)₃ (tert-Butyl) | C4 | Weakly Activating | Ortho, Para | High |
| -Cl (Chloro) | C6 | Weakly Deactivating | Ortho, Para | Moderate |
When reacting with phenolic compounds, both bromine and chlorine participate in electrophilic aromatic substitution. However, their reaction rates differ significantly. Kinetic studies have shown that the second-order rate constants for the bromination of phenols are approximately three orders of magnitude (about 1000 times) higher than those for chlorination. nih.govresearchgate.net
This substantial difference in reactivity means that if this compound were exposed to a mixture of bromine and chlorine under competitive conditions, bromination at the C5 position would be overwhelmingly favored. The reaction with chlorine would be significantly slower. nih.gov
| Halogen | Relative Rate Constant (vs. Chlorine) | Primary Reaction Type with Phenols |
|---|---|---|
| Chlorine | ~1 | Electrophilic Aromatic Substitution |
| Bromine | ~1000-3000 nih.govnih.govresearchgate.net | Electrophilic Aromatic Substitution |
Derivatization and Functionalization
Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. Phenolic Schiff bases are important ligands in coordination chemistry. researchgate.netrsc.org The direct formation of a Schiff base from this compound is not possible as it lacks the required carbonyl group.
To synthesize a Schiff base derivative, a two-step process is necessary:
Formylation: An aldehyde group (-CHO) must first be introduced onto the aromatic ring. This can be achieved via an ortho-formylation reaction, such as the Reimer-Tiemann reaction. wikipedia.orgbyjus.com This reaction uses chloroform (B151607) (CHCl₃) and a strong base (like NaOH) to introduce a formyl group ortho to the hydroxyl group. allen.injk-sci.com Since both ortho positions (C2 and C6) are blocked in the starting material, this reaction would not proceed. A different formylation method that could potentially functionalize the C5 position would be required, though this is synthetically challenging. However, for a structurally similar precursor where an ortho position is available, the Reimer-Tiemann reaction would yield the corresponding salicylaldehyde (B1680747) derivative. For example, the Schiff base (E)-2-bromo-6-[(2-bromo-4-methylphenylimino) methyl]-4-chlorophenol is synthesized from a 3-bromo-5-chlorosalicylaldehyde precursor. researchgate.net
Condensation: The resulting hydroxybenzaldehyde intermediate can then be condensed with a primary amine (R-NH₂) in a solvent like ethanol. This reaction eliminates a molecule of water to form the imine linkage (C=N) of the Schiff base. nih.gov
The tert-butyl group is often used as a bulky protecting group in organic synthesis to block a reactive position on an aromatic ring. scientificupdate.com It can be removed under specific, typically acidic, conditions through a process known as de-tert-butylation, which is a retro-Friedel-Crafts alkylation reaction. scientificupdate.comwikipedia.org
This reaction is typically carried out by treating the substituted phenol with a strong acid, such as sulfuric acid or a Lewis acid like aluminum chloride (AlCl₃), often in the presence of an acceptor molecule like toluene (B28343) or benzene at elevated temperatures. scientificupdate.com The acidic conditions facilitate the cleavage of the carbon-carbon bond between the aromatic ring and the tert-butyl group, releasing isobutylene (B52900) gas and regenerating the C-H bond on the phenol ring. This process would convert this compound into 2-Bromo-6-chlorophenol. The ease of this removal makes the tert-butyl group a useful tool for controlling regioselectivity in multi-step syntheses. scientificupdate.com
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For 2-Bromo-4-(tert-butyl)-6-chlorophenol, ¹H and ¹³C NMR are fundamental in confirming the substitution pattern of the benzene (B151609) ring and identifying the nature of the substituent groups.
Proton (¹H) NMR for Aromatic and Aliphatic Protons
Proton (¹H) NMR spectroscopy of this compound, conducted in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals distinct signals corresponding to the aromatic and aliphatic protons. The spectrum shows a singlet at 5.85 ppm, which is attributed to the phenolic hydroxyl (-OH) proton. The aromatic region displays two doublets at 7.37 ppm (J = 2.3 Hz) and 7.29 ppm (J = 2.4 Hz), characteristic of two protons on the benzene ring that are in a meta-relationship to each other. The aliphatic region is dominated by a sharp singlet at 1.40 ppm, integrating to nine protons, which is indicative of the magnetically equivalent protons of the tert-butyl group.
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Aromatic | 7.37 | Doublet | 2.3 | Ar-H |
| Aromatic | 7.29 | Doublet | 2.4 | Ar-H |
| Hydroxyl | 5.85 | Singlet | - | -OH |
| Aliphatic | 1.40 | Singlet | - | -C(CH₃)₃ |
Carbon-13 (¹³C) NMR for Aromatic Carbons and Substituents
The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, provides crucial information about the carbon framework of the molecule. The spectrum for this compound displays five distinct signals, confirming the presence of different carbon environments. The chemical shifts are observed at δ 148.99, 139.38, 129.05, 128.64, and 121.51 ppm. These resonances correspond to the six carbons of the aromatic ring and the carbons of the tert-butyl group, with some aromatic carbon signals potentially overlapping or being influenced by the halogen substituents.
| Carbon Type | Chemical Shift (δ) in ppm |
| Aromatic | 148.99 |
| Aromatic | 139.38 |
| Aromatic | 129.05 |
| Aromatic | 128.64 |
| Aromatic | 121.51 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic bands for the O-H stretch of the phenol (B47542), C-H stretches of the aromatic ring and the tert-butyl group, C=C stretching of the aromatic ring, and vibrations corresponding to the C-Br and C-Cl bonds. Despite the utility of these methods, specific FTIR and Raman spectral data for this compound have not been located in the available public literature.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can aid in structural elucidation. For this compound, HRMS would be expected to show a molecular ion peak corresponding to its exact mass, with a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. Detailed fragmentation analysis could reveal the loss of the tert-butyl group and other characteristic fragments. However, specific high-resolution mass spectrometry data and fragmentation studies for this compound are not available in the reviewed sources.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would yield accurate bond lengths, bond angles, and intermolecular interactions for this compound. A search of crystallographic databases and the scientific literature did not yield any published crystal structures for this specific compound.
Hydrogen Bonding Interactions and Packing Motifs
The solid-state structure of this compound is expected to be significantly influenced by a combination of hydrogen bonds, halogen bonds, and steric effects from the bulky tert-butyl group.
Hydrogen Bonding: The primary interaction governing the crystal packing in phenols is the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor. In the case of this compound, both ortho positions are substituted, which introduces steric hindrance that can affect the geometry of intermolecular hydrogen bonds. Research on di-ortho-substituted phenols indicates that repulsive steric interactions between the hydrogen bond donor and an ortho substituent can lead to both in-plane and out-of-plane distortions of the hydrogen bonding pattern. rsc.org
Packing Motifs: The crystal packing of phenols is highly dependent on the nature of their substituents. For instance, phenols with nonpolar groups, such as a tert-butyl group, have been observed to form infinite helical hydrogen-bonded arrays. mq.edu.au Given the presence of the tert-butyl group, this compound might adopt a similar packing motif, driven by intermolecular O-H···O hydrogen bonds.
Dihedral Angles and Conformational Analysis in the Solid State
The conformation of this compound in the solid state will be determined by the minimization of steric strain and the optimization of intermolecular interactions. The key conformational variables include the orientation of the hydroxyl group and the tert-butyl group relative to the phenyl ring.
Dihedral Angles: The primary dihedral angle of interest is that which defines the orientation of the hydroxyl proton relative to the aromatic ring. In di-ortho-substituted phenols, the hydroxyl group's donor hydrogen bond may deviate by up to 40° from the plane of the aromatic ring to alleviate steric strain with the ortho substituents. rsc.org In this compound, the presence of both a bromine and a chlorine atom ortho to the hydroxyl group would likely force the O-H bond out of the plane of the phenyl ring.
Another important set of dihedral angles relates to the conformation of the tert-butyl group. The C-C-C-C dihedral angles within the tert-butyl substituent will adopt a staggered conformation to minimize torsional strain. The rotation of the entire tert-butyl group around the C-C bond connecting it to the phenyl ring will also be a factor. While free rotation is expected in the gas phase or in solution, in the solid state, a specific orientation will be adopted to optimize packing. This orientation will be influenced by the steric demands of neighboring molecules and the need to accommodate hydrogen and halogen bonding networks.
The solid-state conformation is likely to be one that minimizes the steric clashes between the ortho substituents and the hydroxyl group, while maximizing the stabilizing effects of intermolecular hydrogen and halogen bonds. It is plausible that the molecule will adopt a conformation where the hydroxyl proton is directed away from the larger bromine atom to minimize steric repulsion, or it may engage in a weak intramolecular hydrogen bond with one of the halogens. The final solid-state conformation will be a compromise that achieves the most stable crystal lattice, and its determination would require experimental data from techniques such as X-ray crystallography.
Theoretical and Computational Chemistry of 2 Bromo 4 Tert Butyl 6 Chlorophenol
Density Functional Theory (DFT) Calculations
Geometry Optimization and Energetic Stability
No published studies were found that detail the geometry optimization or energetic stability of 2-Bromo-4-(tert-butyl)-6-chlorophenol using DFT methods.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
There is no available research detailing the electronic structure, including HOMO-LUMO energies or MEP maps, for this compound.
Vibrational Frequency Calculations and Spectroscopic Correlation
Calculated vibrational frequencies and their correlation with experimental infrared or Raman spectra for this compound are not present in the current body of scientific literature.
Quantum Chemical Descriptors and Reactivity Prediction
Electrophilicity-based Charge Transfer (ECT)
No studies concerning the Electrophilicity-based Charge Transfer (ECT) of this compound have been reported.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis to describe the bonding and charge distribution within this compound has not been documented in available research.
Further theoretical and computational research is necessary to elucidate the fundamental chemical and physical properties of this compound. Such studies would provide valuable data for a more complete understanding of this compound and its potential applications.
Global and Local Chemical Reactivity Descriptors
In the absence of specific studies on this compound, we can describe the theoretical basis for the reactivity descriptors that would be calculated using methods such as Density Functional Theory (DFT). These descriptors provide insight into the chemical behavior of a molecule.
Global Reactivity Descriptors are used to describe the reactivity of the molecule as a whole. Key descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in understanding a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = χ² / 2η.
A hypothetical data table for these descriptors would look as follows:
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | - |
| LUMO Energy | ELUMO | - | - |
| Energy Gap | ΔE | ELUMO - EHOMO | - |
| Ionization Potential | I | -EHOMO | - |
| Electron Affinity | A | -ELUMO | - |
| Electronegativity | χ | (I + A) / 2 | - |
| Chemical Hardness | η | (I - A) / 2 | - |
| Chemical Softness | S | 1 / 2η | - |
| Electrophilicity Index | ω | χ² / 2η | - |
Local Reactivity Descriptors are used to identify the most reactive sites within a molecule. These include:
Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point when an electron is added or removed. They help in identifying sites susceptible to nucleophilic, electrophilic, or radical attack.
Local Softness (s(r)) and Local Electrophilicity (ω(r)): These are related to the Fukui functions and provide more detailed information about the reactivity of specific atomic sites.
Conformational Analysis and Potential Energy Surfaces
A conformational analysis of this compound would involve exploring the different spatial arrangements of the atoms that result from rotation around single bonds. The primary focus would be on the rotation of the hydroxyl (-OH) and tert-butyl groups.
The study would aim to identify the most stable conformers (those with the lowest energy) by constructing a Potential Energy Surface (PES) . The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric parameters. For this compound, the PES would likely be scanned by systematically varying the dihedral angles associated with the C-O bond of the hydroxyl group and the C-C bond connecting the tert-butyl group to the phenyl ring.
The results of such an analysis would typically be presented in a table listing the relative energies of the different stable conformers.
| Conformer | Dihedral Angle (°)(C-C-O-H) | Relative Energy(kcal/mol) |
| A | 0 | 0.0 (Reference) |
| B | 180 | Hypothetical Value |
The global minimum on the PES would correspond to the most stable conformation of the molecule. The energy barriers between different conformers would also be determined from the PES, providing information about the flexibility of the molecule.
Comparison of Computational Results with Experimental Data
To validate the accuracy of the computational models, the calculated results would ideally be compared with experimental data. This comparison is crucial for ensuring the reliability of the theoretical predictions.
For this compound, this would involve comparing:
Geometric Parameters: Calculated bond lengths and angles would be compared with data from X-ray crystallography.
Vibrational Frequencies: Calculated infrared (IR) and Raman spectra would be compared with experimentally recorded spectra to confirm the vibrational modes and the accuracy of the optimized geometry.
Electronic Properties: Calculated electronic transition energies (e.g., from Time-Dependent DFT) would be compared with experimental UV-Vis absorption spectra.
A typical comparison table for vibrational frequencies might look like this:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | Hypothetical Value | Hypothetical Value | Hydroxyl group stretching |
| C-Br stretch | Hypothetical Value | Hypothetical Value | Carbon-Bromine stretching |
| C-Cl stretch | Hypothetical Value | Hypothetical Value | Carbon-Chlorine stretching |
Without published research, it is not possible to provide actual data for these comparisons. The agreement, or lack thereof, between theoretical and experimental results would provide insights into the strengths and limitations of the computational methods used.
Applications As a Chemical Intermediate and Building Block Non Biological/non Clinical
Precursor in the Synthesis of Complex Organic Molecules
2-Bromo-4-(tert-butyl)-6-chlorophenol serves as a foundational starting material for multi-step syntheses of complex organic molecules, particularly those incorporating a substituted phenolic moiety. The hydroxyl group can be readily converted into an aldehyde, which then acts as a handle for further transformations.
A key example is its use in the synthesis of complex Schiff base compounds. The phenol (B47542) can be converted to 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde. This aldehyde derivative can then undergo condensation reactions with various primary amines to yield intricate imine structures. For instance, the microwave-assisted condensation with 2-aminopyridine (B139424) produces 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol. researchgate.net The structural analysis of such compounds provides valuable insights into their molecular geometry and electronic properties, which is crucial for the rational design of new molecules. researchgate.net
Role in the Development of Specialty Chemicals
The unique combination of a sterically hindered phenolic core with reactive halogen sites positions this compound as a valuable precursor in the development of specialty chemicals. Hindered phenols, characterized by bulky substituents like tert-butyl groups ortho to the hydroxyl group, are renowned for their antioxidant properties. vulcanchem.comnih.gov This functionality is critical in industries requiring the stabilization of organic materials against oxidative degradation, such as in polymers and fuels. vulcanchem.com
Furthermore, the presence of both bromine and chlorine atoms allows for selective functionalization through various coupling chemistries. This dual reactivity enables its use as a scaffold to build molecules for diverse applications, potentially including agrochemicals, where halogenated phenols are known precursors to active ingredients.
**6.3. Utilization as a Ligand or Pre-ligand in Catalysis
The molecular structure of this compound is well-suited for its use as a pre-ligand in coordination chemistry and catalysis. bldpharm.com
Derivatives of this compound, especially Schiff bases formed from its corresponding aldehyde, are excellent chelating ligands for a variety of metal ions. The imine nitrogen and the phenolic oxygen atoms can coordinate to a metal center, forming stable metal complexes. researchgate.net
The properties of these metal complexes can be fine-tuned by the parent phenol's substituents:
Steric Hindrance : The bulky tert-butyl group can influence the coordination geometry around the metal center, control access of substrates to the catalytic site, and prevent catalyst deactivation through dimerization.
Electronic Effects : The electron-withdrawing bromine and chlorine atoms modify the electron density on the phenoxide donor atom, thereby influencing the Lewis acidity and redox potential of the metal center.
This tunability allows for the rational design of metal complexes with specific catalytic properties.
Metal complexes derived from sterically hindered bromophenols have demonstrated significant catalytic activity in important organic transformations. A notable example, analogous to ligands derived from the title compound, is the use of methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) as an exceptionally bulky Lewis acid catalyst. orgsyn.orgsigmaaldrich.com This type of catalyst is highly effective in the selective rearrangement of epoxides to carbonyl compounds. orgsyn.orgsigmaaldrich.com The significant steric bulk provided by the substituted phenoxide ligands is crucial for the catalyst's high selectivity and efficiency.
The table below summarizes the role of MABR, a catalyst derived from a related hindered bromophenol, in epoxide transformations.
| Epoxide Substrate | Carbonyl Product | Catalyst Loading (mol%) | Yield (%) |
| trans-Stilbene oxide | Diphenylacetaldehyde | 10 | 81-85 |
| 1,2-Epoxy-1-phenylcyclohexane | 1-Formyl-1-phenylcyclopentane | 10 | 95 |
| 1-Methylcyclohexene oxide | 1-Acetylcyclopentane | 20 | 95 |
This data is illustrative of the catalytic activity of bulky aluminum phenoxide catalysts in epoxide rearrangements. orgsyn.org
Additionally, hindered phenols are integral to polymerization processes, often acting as stabilizers. Catalytic systems incorporating hindered phenol ligands can potentially influence polymerization reactions while simultaneously incorporating antioxidant functionality into the final material.
Building Block for Polymeric Materials (e.g., hindered phenols in specific polymer systems)
Hindered phenols are a critical class of additives used to protect polymeric materials from degradation during processing and throughout their service life. mdpi.com this compound can serve as a monomer or a functionalizing agent to covalently incorporate this antioxidant capability directly into the polymer backbone. mdpi.com This strategy prevents the leaching or evaporation of the antioxidant, which is a common issue with traditional additive packages, thereby ensuring long-term stability.
The mechanism involves the phenolic hydroxyl group donating its hydrogen atom to trap peroxy radicals, which are key intermediates in polymer oxidation, thus terminating the degradation chain reaction. nih.gov The steric hindrance from the tert-butyl group stabilizes the resulting phenoxy radical, preventing it from initiating new degradation pathways.
The following table lists various polymer systems where hindered phenolic antioxidants are commonly employed.
| Polymer Type | Examples |
| Polyolefins | Polypropylene (PP), Polyethylene (PE) performanceadditives.us |
| Engineering Plastics | Polyesters (PET), Polyamides performanceadditives.us |
| Styrenic Polymers | Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS) performanceadditives.us |
| Elastomers | Synthetic Rubbers, Polyurethanes performanceadditives.us |
Strategy in the Synthesis of Multiply Substituted Aromatic Systems
The carbon-bromine and carbon-chlorine bonds in this compound provide reactive handles for the synthesis of complex, multiply substituted aromatic systems. These halogen atoms are ideal precursors for a wide range of metal-catalyzed cross-coupling reactions. By carefully selecting the catalyst and reaction conditions, it is possible to selectively react at either the C-Br or C-Cl bond, allowing for the stepwise and controlled introduction of new functional groups.
This methodology is a cornerstone of modern organic synthesis for constructing complex molecules from simpler building blocks. The ability to form new carbon-carbon and carbon-heteroatom bonds with high precision makes this compound a valuable starting point for creating diverse and highly functionalized aromatic structures. nih.gov
Below is a table of common cross-coupling reactions applicable to aryl halides like this compound.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki Coupling | Organoboron Reagent | C-C |
| Stille Coupling | Organotin Reagent | C-C |
| Negishi Coupling | Organozinc Reagent | C-C |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) |
| Buchwald-Hartwig Amination | Amine | C-N |
| Heck Coupling | Alkene | C-C |
Environmental Transformation and Degradation Pathways Chemical Perspective
Photodegradation Mechanisms of Halogenated Phenols
Photodegradation, or photolysis, is a significant process for the environmental breakdown of many aromatic compounds. It involves the absorption of light energy, typically in the ultraviolet (UV) spectrum (200-400 nm), which elevates the molecule to an excited state. researchgate.net This excess energy can lead to the cleavage of chemical bonds, initiating the degradation of the compound.
The fundamental mechanism for the photodegradation of halogenated phenols involves the homolytic cleavage of the carbon-halogen (C-X) bond. The energy from UV radiation excites the molecule, and this absorbed energy can be sufficient to break the C-Br or C-Cl bonds, which are weaker than C-H or C-C bonds within the aromatic ring. This process generates a phenyl radical and a halogen radical. The highly reactive phenyl radical can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent (e.g., water) to form a dehalogenated phenol (B47542), or reaction with oxygen to form peroxy radicals, leading to more complex degradation products.
Several factors can influence the rate and efficiency of photodegradation:
Wavelength of Radiation: The process is dependent on the molecule's ability to absorb light at specific wavelengths. The absorption bands for colorless compounds like many phenols are typically below 300 nm.
Presence of Photosensitizers: In some cases, other molecules in the environment, known as photosensitizers, can absorb light and transfer the energy to the halogenated phenol, initiating its degradation in an indirect photochemical reaction. researchgate.net
Photocatalysis: The presence of semiconductor photocatalysts, such as titanium dioxide (TiO₂), can dramatically accelerate photodegradation. When irradiated with UV light, TiO₂ generates highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), which are potent oxidizing agents that can effectively degrade the phenol. nih.gov
| Factor | Influence on Photodegradation of Halogenated Phenols | Mechanism |
|---|---|---|
| UV Wavelength | Crucial for initiating the reaction. Effective degradation occurs at wavelengths the compound can absorb (typically <300 nm). | Provides the necessary energy to excite electrons (π → π* transition) and induce cleavage of the carbon-halogen bond. |
| pH of the Medium | Affects the speciation of the phenol (phenolic vs. phenolate (B1203915) form), which can alter absorption spectra and reactivity. | The phenolate anion, present at higher pH, may have a different light absorption profile and be more susceptible to degradation. |
| Photocatalysts (e.g., TiO₂) | Significantly enhances degradation rates. nih.gov | Upon UV irradiation, the catalyst generates electron-hole pairs, leading to the formation of highly reactive hydroxyl radicals (•OH) that attack the phenol. |
| Dissolved Oxygen | Can participate in secondary reactions, leading to the formation of peroxy radicals and further degradation products. | Reacts with radical intermediates formed after initial C-X bond cleavage, preventing recombination and promoting further breakdown. |
Oxidative Degradation Pathways in Chemical Systems
Chemical oxidation is a primary pathway for the transformation of persistent organic pollutants in both natural and engineered systems. For halogenated phenols, this process is typically mediated by powerful reactive oxygen species. Advanced Oxidation Processes (AOPs) are designed to generate these species, most notably the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻). rsc.org
The degradation of halogenated phenols by hydroxyl radicals, often generated via the Fenton reaction (Fe²⁺ + H₂O₂) or UV/H₂O₂ systems, can proceed through two main initial pathways: rsc.orgmdpi.com
Electron Transfer: The radical abstracts an electron from the aromatic ring, forming a radical cation. This intermediate is unstable and undergoes further reactions, often leading to dehalogenation.
Radical Addition: The hydroxyl radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical. This adduct can then eliminate a halogen atom or undergo ring opening.
Sulfate radicals, generated from persulfate (PDS) activation (e.g., UV/PDS), also effectively degrade halogenated phenols. SO₄•⁻ primarily reacts via electron transfer due to its high redox potential. rsc.org Studies comparing the two radicals have shown that SO₄•⁻ can be a more efficient one-electron oxidant for these compounds. rsc.org
The subsequent steps in the oxidative degradation cascade typically involve:
Dehalogenation: The removal of bromine and chlorine atoms is a critical step in detoxification. acs.org
Hydroxylation: Introduction of additional hydroxyl groups onto the aromatic ring, forming intermediates like halogenated catechols or hydroquinones. nih.gov
Ring Cleavage: The aromatic ring is opened, forming smaller, aliphatic organic acids (e.g., formic acid, acetic acid). researchgate.net
Mineralization: Ultimately, the organic compound is completely oxidized to carbon dioxide, water, and inorganic halides (Br⁻, Cl⁻). researchgate.net
Research on related compounds, such as 2,4,6-trichlorophenol, has shown that oxidative degradation begins with substitution reactions, forming intermediates like 2,6-dichloro-1,4-benzenediol, followed by further dechlorination. nih.gov The position of the halogen substituents significantly influences the reaction kinetics. For various halophenols, degradation rates in the UV/PDS process were found to follow the order of para-substituted > ortho-substituted > meta-substituted. rsc.org
| Oxidant/Process | Primary Radical Species | Dominant Reaction Mechanism with Halogenated Phenols | Key Intermediates |
|---|---|---|---|
| UV/H₂O₂ | Hydroxyl Radical (•OH) | Electron Transfer and Hydroxyl Addition rsc.org | Hydroxycyclohexadienyl radicals, halogenated hydroquinones nih.gov |
| UV/Persulfate (PDS) | Sulfate Radical (SO₄•⁻) | Electron Transfer rsc.org | Radical cations, dehalogenated phenols |
| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | Electron Transfer and Hydroxyl Addition | Halogenated catechols, quinones researchgate.net |
| Ozonation | Ozone (O₃), •OH | Electrophilic attack by O₃, followed by radical reactions | Ring-opened products (aldehydes, carboxylic acids) |
Hydrolytic Stability and Transformation Kinetics
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For aryl halides like 2-Bromo-4-(tert-butyl)-6-chlorophenol, the carbon-halogen bonds are generally resistant to hydrolysis under typical environmental pH (7.0 to 10.0) and temperature conditions. uq.edu.au The strength of the bond between the sp²-hybridized carbon of the aromatic ring and the halogen atom makes nucleophilic substitution difficult.
The stability of the C-X bond on a phenol ring means that hydrolysis is not a significant degradation pathway compared to photodegradation or oxidation. However, the kinetics of hydrolysis can be influenced by several factors:
pH: The rate of hydrolysis for some substituted phenols can be first-order with respect to the hydroxide (B78521) ion concentration, indicating that the reaction is more favorable under alkaline conditions. uq.edu.auresearchgate.net
Substituents: The presence of other electron-withdrawing or electron-donating groups on the aromatic ring can influence the electron density of the ring and the stability of the C-X bond, thereby affecting the rate of nucleophilic attack.
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis, although the effect may be negligible within a normal environmental range.
Studies on the hydrolysis of various substituted phenyl esters and derivatives show that the rate is highly dependent on the nature of the leaving group and the electronic effects of the substituents. uq.edu.aursc.org For a compound like this compound, the direct cleavage of the C-Br or C-Cl bond by water is kinetically very slow. Therefore, its persistence in aquatic environments is unlikely to be limited by hydrolytic degradation.
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for the separation of "2-Bromo-4-(tert-butyl)-6-chlorophenol" from complex matrices and for the assessment of its purity. Both gas and liquid chromatography are well-suited for this purpose, with the choice of method often depending on the sample matrix and the specific research question.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like "this compound". The compound's phenolic nature may sometimes necessitate derivatization to improve its volatility and chromatographic behavior, although direct analysis is also feasible.
For the analysis of halogenated phenols, a variety of GC columns and detectors can be employed. A common approach involves the use of a non-polar or semi-polar capillary column, which separates compounds based on their boiling points and polarity.
Detectors for Gas Chromatography:
Flame Ionization Detector (FID): While offering good general sensitivity for organic compounds, the FID is not specific to halogenated compounds.
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as those containing bromine and chlorine, making it an excellent choice for the trace analysis of "this compound".
Mass Spectrometry (MS): When coupled with GC, MS provides both high sensitivity and structural information, making it the most powerful detector for the unambiguous identification and quantification of the target compound.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Halogenated Phenols
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| ECD Temperature | 320 °C |
| MS Transfer Line Temperature | 290 °C |
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of "this compound", particularly for samples that are not suitable for GC analysis due to low volatility or thermal instability. Reversed-phase HPLC is the most common mode used for the separation of phenolic compounds.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to optimize the separation.
Detectors for High-Performance Liquid Chromatography:
Ultraviolet (UV) Detector: Phenolic compounds absorb UV light, making UV detection a straightforward and robust method for their quantification. The wavelength of maximum absorbance for "this compound" would need to be determined for optimal sensitivity.
Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.
Mass Spectrometry (MS): As with GC, coupling HPLC with MS provides the highest level of selectivity and sensitivity.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Halogenated Phenols
| Parameter | Condition |
|---|---|
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | UV at 280 nm or Mass Spectrometer (MS) |
Integration with Mass Spectrometry for Trace Analysis and Metabolite Identification (Chemical Transformation Products)
The coupling of chromatographic techniques with mass spectrometry (MS) is the gold standard for trace analysis and the identification of unknown compounds, such as metabolites or degradation products of "this compound".
In a GC-MS or LC-MS system, the chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound.
For trace analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity by focusing on specific ions characteristic of the target analyte.
When identifying unknown metabolites, the mass spectrometer is operated in full-scan mode to acquire the mass spectra of all eluting compounds. The fragmentation patterns observed in the mass spectra provide valuable clues to the structure of the metabolites. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions, further aiding in structure elucidation.
Potential metabolic transformations of "this compound" could include hydroxylation of the aromatic ring, oxidation of the tert-butyl group, or conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663).
Table 3: Predicted Mass Spectral Data for this compound and a Potential Metabolite
| Compound | Proposed Structure | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| This compound | C10H12BrClO | 262/264/266 (isotopic pattern for Br and Cl) | 247/249/251 ([M-CH3]+), 205/207 ([M-C4H9]+) |
| Hydroxylated Metabolite | C10H12BrClO2 | 278/280/282 (isotopic pattern for Br and Cl) | 263/265/267 ([M-CH3]+), 221/223 ([M-C4H9]+) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-4-(tert-butyl)-6-chlorophenol?
- Methodological Answer : The synthesis typically involves sequential halogenation and alkylation steps. For example:
- Step 1 : Bromination of 4-(tert-butyl)-6-chlorophenol using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination.
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Validation : Confirm regioselectivity via NMR (e.g., absence of para-substitution by tert-butyl directing effects) and mass spectrometry .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Identify aromatic protons (δ 6.8–7.5 ppm, split due to bromine and chlorine substituents) and tert-butyl protons (δ 1.3 ppm, singlet).
- NMR : Detect aromatic carbons (δ 110–150 ppm) and tert-butyl carbons (δ 28–35 ppm).
- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200 cm) and C-Br/C-Cl stretches (500–800 cm).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H] (calculated for CHBrClO: ~271.6 g/mol) .
Q. What solvents are suitable for reactivity studies of this compound?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for nucleophilic substitution reactions.
- Hydrophobic interactions : Use toluene or dichloromethane for Friedel-Crafts alkylation due to the tert-butyl group’s steric hindrance.
- Co-solvent systems (e.g., THF/water) may mitigate solubility issues during catalytic reactions .
Advanced Research Questions
Q. How to address regioselectivity challenges in modifying the phenolic ring?
- Methodological Answer :
- Directing effects : The tert-butyl group (strongly ortho/para-directing) and chlorine (meta-directing) influence substitution patterns. Use computational modeling (DFT) to predict reactive sites.
- Protecting groups : Temporarily protect the hydroxyl group (e.g., acetyl) to direct bromination/chlorination to desired positions.
- Catalysts : Employ Lewis acids (e.g., FeCl) to enhance electrophilic substitution at sterically accessible sites .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (pH, temperature, solvent concentration) to minimize variability.
- Purity validation : Use HPLC (>98% purity) to exclude impurities affecting activity.
- Multi-target assays : Compare enzyme inhibition (e.g., cytochrome P450) and cytotoxicity (MTT assay) across cell lines to identify context-dependent effects .
Q. What computational approaches predict the compound’s reactivity and stability?
- Methodological Answer :
- DFT calculations : Optimize geometry (Gaussian 09) to assess bond dissociation energies (C-Br vs. C-Cl) and frontier molecular orbitals (HOMO/LUMO).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize inhibitory activity.
- MD simulations : Study solvation effects and conformational stability in aqueous/organic phases .
Q. How to confirm crystal structure and intermolecular interactions?
- Methodological Answer :
- Single-crystal XRD : Grow crystals via slow evaporation (ethanol/water) and analyze using SHELX-97 for space group determination (e.g., P) and hydrogen-bonding networks.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···H, Cl···O) to explain packing motifs .
Safety and Handling
Q. What precautions are necessary for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
